molecular formula C6H2F3NO2 B1304204 1,2,3-Trifluoro-5-nitrobenzene CAS No. 66684-58-0

1,2,3-Trifluoro-5-nitrobenzene

Cat. No. B1304204
Key on ui cas rn: 66684-58-0
M. Wt: 177.08 g/mol
InChI Key: PTTUMBGORBMNBN-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

A mixture of 1,2,3-trifluoro-5-nitrobenzene (3.54 g, 20.0 mmol), morpholine (2.0 mL, 23.0 mmol) and Et3N (8.5 mL, 61.0 mmol) in EtOAc (30 mL) was stirred at rt for 5 h. The mixture was concentrated in vacuo, and the residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=8:1) to give the title compound as a yellow solid (4.76 g, 98%).
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([F:11])[C:3]=1F.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.CCN(CC)CC>CCOC(C)=O>[F:11][C:4]1[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=[C:2]([F:1])[C:3]=1[N:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
3.54 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)[N+](=O)[O-])F)F
Name
Quantity
2 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
8.5 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=8:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)[N+](=O)[O-])F)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.76 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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